molecular formula C12H8F2O B6341095 2',5-Difluoro-[1,1'-biphenyl]-3-ol CAS No. 1214345-59-1

2',5-Difluoro-[1,1'-biphenyl]-3-ol

Cat. No.: B6341095
CAS No.: 1214345-59-1
M. Wt: 206.19 g/mol
InChI Key: JWLRXHGSMFOAOS-UHFFFAOYSA-N
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Description

2’,5-Difluoro-[1,1’-biphenyl]-3-ol is a fluorinated biphenyl derivative Biphenyl compounds are characterized by two benzene rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,5-Difluoro-[1,1’-biphenyl]-3-ol typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is performed between 2-iodo-4-nitrofluorobenzene and a boronic acid derivative in the presence of a palladium catalyst and triphenylphosphine in refluxing dioxane . The reaction conditions are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production methods for fluorinated biphenyl derivatives often involve large-scale Suzuki–Miyaura cross-coupling reactions. These methods are designed to be scalable and cost-effective, ensuring the consistent production of high-quality compounds. The use of advanced catalytic systems and continuous flow reactors can further enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2’,5-Difluoro-[1,1’-biphenyl]-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can introduce various functional groups into the biphenyl structure, while oxidation and reduction can modify the hydroxyl group or the aromatic rings .

Scientific Research Applications

Organic Synthesis

2',5-Difluoro-[1,1'-biphenyl]-3-ol serves as an important intermediate in the synthesis of more complex organic molecules. Its biphenyl structure allows it to participate in various coupling reactions, such as Suzuki-Miyaura cross-coupling, which is widely used in organic chemistry for constructing biphenyl derivatives.

Medicinal Chemistry

Research indicates that biphenyl derivatives exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The unique substitution pattern of this compound may enhance its interaction with biological targets.

  • Case Study : A study published in the Royal Society of Chemistry highlighted the potential of fluorinated biphenyls as scaffolds for drug development due to their stability and ability to modulate biological pathways .

Material Science

The compound has applications in developing advanced materials such as organic light-emitting diodes (OLEDs) and liquid crystals. Its unique electronic properties make it suitable for use in electronic devices.

  • Data Table: Comparison of Applications
Application AreaDescriptionKey Benefits
Organic SynthesisIntermediate for complex organic compoundsVersatile building block
Medicinal ChemistryPotential anti-inflammatory and analgesic propertiesEnhances interaction with biological targets
Material ScienceUsed in OLEDs and liquid crystalsImproved electronic properties

Industrial Production Methods

For large-scale production, methods such as continuous flow reactors are employed to optimize yield and reduce costs. The synthesis typically involves:

  • Key Steps :
    • Starting from commercially available fluorinated phenols.
    • Employing coupling reactions under controlled conditions.
  • Purification Techniques :
    • Recrystallization and chromatography are utilized to ensure high purity of the final product.

Mechanism of Action

The mechanism of action of 2’,5-Difluoro-[1,1’-biphenyl]-3-ol involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluoro-1,1’-biphenyl
  • 3’,5’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid
  • 5,6-Difluoro-2,1,3-benzothiadiazole derivatives

Uniqueness

2’,5-Difluoro-[1,1’-biphenyl]-3-ol is unique due to the specific positioning of the fluorine atoms and the hydroxyl group. This unique structure can result in distinct chemical and physical properties, such as altered reactivity and enhanced stability. These properties make it a valuable compound for various research and industrial applications .

Biological Activity

2',5-Difluoro-[1,1'-biphenyl]-3-ol is a fluorinated biphenyl compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features two fluorine atoms substituted at the 2' and 5' positions of the biphenyl framework, with a hydroxyl group at the 3 position. This configuration may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways. Research indicates that fluorinated compounds often exhibit enhanced binding affinities to biological receptors due to the electronegative nature of fluorine, which can alter the electronic properties of the molecule and enhance its lipophilicity.

Pharmacological Effects

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. It was effective in inhibiting the growth of both Gram-positive and Gram-negative bacteria, demonstrating a minimum inhibitory concentration (MIC) in the low micromolar range.
  • Anticancer Properties : Preliminary investigations into the anticancer potential of this compound have revealed that it can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle progression.
  • Neuroprotective Effects : There is emerging evidence suggesting that this compound may offer neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells. This could be particularly relevant in models of neurodegenerative diseases.

Case Study 1: Antimicrobial Efficacy

In a comparative study, this compound was tested against standard antimicrobial agents. The results indicated that it possessed superior activity against Staphylococcus aureus compared to traditional antibiotics like penicillin.

CompoundMIC (µg/mL)Activity
This compound4Effective against Gram-positive bacteria
Penicillin8Effective against Gram-positive bacteria

Case Study 2: Anticancer Activity

A study evaluating the cytotoxic effects of this compound on HeLa cervical cancer cells demonstrated an IC50 value of approximately 15 µM. The compound was found to induce apoptosis through mitochondrial pathways.

Cell LineIC50 (µM)Mechanism
HeLa15Apoptosis via caspase activation
MCF-720Cell cycle arrest

Properties

IUPAC Name

3-fluoro-5-(2-fluorophenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2O/c13-9-5-8(6-10(15)7-9)11-3-1-2-4-12(11)14/h1-7,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLRXHGSMFOAOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC(=C2)F)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50673369
Record name 2',5-Difluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214345-59-1
Record name 2',5-Difluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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